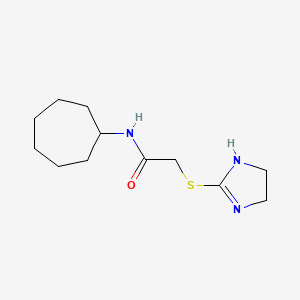![molecular formula C26H22FN5O2 B11933275 3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide](/img/structure/B11933275.png)
3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GNE-9815 is a highly selective pan-RAF inhibitor with good oral bioavailability. It exhibits high affinity for CRAF and BRAF, making it a potent inhibitor of these kinases. GNE-9815 is primarily used in research focused on KRAS mutant cancers, where it has shown synergistic effects when combined with MEK inhibitors .
Vorbereitungsmethoden
The synthesis of GNE-9815 involves multiple steps, including the preparation of intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a pyridopyridazinone core, followed by functionalization to introduce the necessary substituents. Industrial production methods involve optimizing reaction conditions to maximize yield and purity, often using high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
GNE-9815 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents, affecting its binding affinity and selectivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
GNE-9815 is widely used in scientific research, particularly in the following areas:
Chemistry: As a tool compound for studying RAF kinase inhibition and its effects on cellular signaling pathways.
Biology: In cell-based assays to investigate the role of RAF kinases in cell proliferation, differentiation, and apoptosis.
Medicine: In preclinical studies to evaluate its potential as a therapeutic agent for KRAS mutant cancers.
Industry: In the development of new kinase inhibitors and combination therapies for cancer treatment
Wirkmechanismus
GNE-9815 exerts its effects by inhibiting RAF kinases, specifically CRAF and BRAF. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets in the MAPK/ERK signaling pathway. This inhibition disrupts cellular processes such as proliferation and survival, making it effective against KRAS mutant cancers .
Vergleich Mit ähnlichen Verbindungen
GNE-9815 is unique due to its high selectivity and potency as a pan-RAF inhibitor. Similar compounds include:
Vemurafenib: A BRAF inhibitor with lower selectivity compared to GNE-9815.
Dabrafenib: Another BRAF inhibitor used in combination with MEK inhibitors for treating melanoma.
Sorafenib: A multi-kinase inhibitor with broader activity but less selectivity for RAF kinases.
GNE-9815 stands out for its ability to synergize with MEK inhibitors, providing a more targeted approach to inhibiting the MAPK/ERK pathway .
Eigenschaften
Molekularformel |
C26H22FN5O2 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxopyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C26H22FN5O2/c1-15-8-21(27)22(31-24(33)16-6-5-7-19(10-16)26(2,3)14-28)11-20(15)17-9-18-13-30-32(4)25(34)23(18)29-12-17/h5-13H,1-4H3,(H,31,33) |
InChI-Schlüssel |
SXCTZLXYGLXXRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C2=CN=C3C(=C2)C=NN(C3=O)C)NC(=O)C4=CC(=CC=C4)C(C)(C)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11933215.png)

![7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one](/img/structure/B11933250.png)




![1-[3-[[4-[(3R)-3-[[(1S)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid](/img/structure/B11933271.png)
![5-Methoxy-2-methyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B11933280.png)
![(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid](/img/structure/B11933286.png)
![6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide](/img/structure/B11933293.png)
![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid](/img/structure/B11933301.png)
